3-(1H-tetrazol-1-yl)phenyl 2-ethylbutanoate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further esterified with 2-ethylbutanoic acid. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted phenyl tetrazole derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but lacks the ester group.
1H-1,2,3,4-Tetrazole-5-thiol: Contains a thiol group instead of an ester.
1H-1,2,3,4-Tetrazole-5-amine: Contains an amine group instead of an ester.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is unique due to the presence of both the tetrazole ring and the ester group, which can provide distinct chemical and biological properties compared to other tetrazole derivatives .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-ethylbutanoate |
InChI |
InChI=1S/C13H16N4O2/c1-3-10(4-2)13(18)19-12-7-5-6-11(8-12)17-9-14-15-16-17/h5-10H,3-4H2,1-2H3 |
InChI Key |
JZYFISXVEHXTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC(=C1)N2C=NN=N2 |
Origin of Product |
United States |
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